molecular formula C23H24ClN3O4 B2411775 (6-Chloro-4-((3,4,5-trimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1359320-38-9

(6-Chloro-4-((3,4,5-trimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2411775
M. Wt: 441.91
InChI Key: ROBFPBKUAUFLCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (6-Chloro-4-((3,4,5-trimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule. It contains a quinoline ring which is a nitrogen-containing bicyclic compound . The trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring and a trimethoxyphenyl (TMP) group . The TMP group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules .


Chemical Reactions Analysis

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The chemical reactions involving this compound would largely depend on the conditions and reagents used.

Scientific Research Applications

  • Trimethoxyphenyl (TMP) Functional Group

    • Scientific Field : Medicinal Chemistry
    • Application Summary : The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
    • Methods of Application : The TMP group is incorporated into the molecular structures of various compounds to enhance their bioactivity .
    • Results or Outcomes : Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
  • Imidazole Containing Compounds

    • Scientific Field : Medicinal Chemistry
    • Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .
    • Methods of Application : Imidazole has become an important synthon in the development of new drugs .
    • Results or Outcomes : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

[6-chloro-4-(3,4,5-trimethoxyanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4/c1-29-19-11-15(12-20(30-2)22(19)31-3)26-21-16-10-14(24)6-7-18(16)25-13-17(21)23(28)27-8-4-5-9-27/h6-7,10-13H,4-5,8-9H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBFPBKUAUFLCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-4-((3,4,5-trimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

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